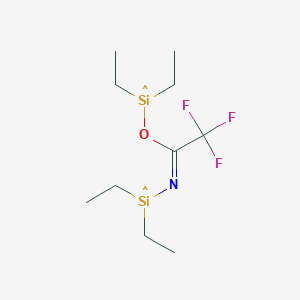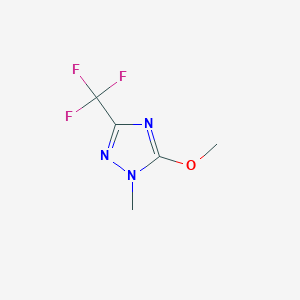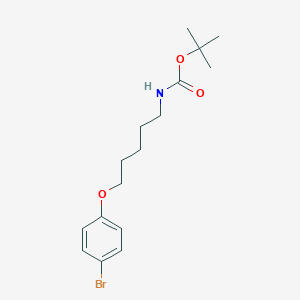
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid is a compound of significant interest in organic chemistry. It features a tetrahydropyran ring, a hydroxyl group, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid typically involves the hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various catalysts, including platinum, lanthanide triflates, and silver (I) triflate . The reaction conditions are generally mild, often carried out at room temperature, and can tolerate various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of hydroalkoxylation and the use of efficient catalysts suggest that scalable production could be achieved using similar catalytic systems under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of fragrant compounds and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid exerts its effects involves its functional groups. The hydroxyl group can participate in hydrogen bonding, the trifluoromethyl group can influence the molecule’s electronic properties, and the carboxylic acid group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
cis-2,6-Piperidines: Similar in structure but with a piperidine ring instead of a tetrahydropyran ring.
cis-2,6-Tetrahydropyrans: Similar but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid makes it unique compared to other similar compounds. This group can significantly alter the compound’s reactivity and properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C7H9F3O4 |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
(2R,3R)-2-hydroxy-2-(trifluoromethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3O4/c8-7(9,10)6(13)4(5(11)12)2-1-3-14-6/h4,13H,1-3H2,(H,11,12)/t4-,6+/m0/s1 |
Clave InChI |
YFNZMZTYOWORNJ-UJURSFKZSA-N |
SMILES isomérico |
C1C[C@H]([C@@](OC1)(C(F)(F)F)O)C(=O)O |
SMILES canónico |
C1CC(C(OC1)(C(F)(F)F)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
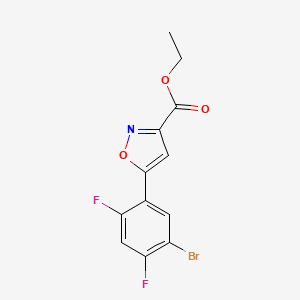
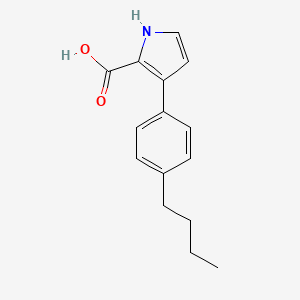
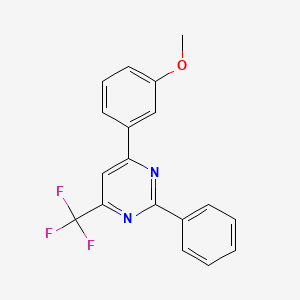
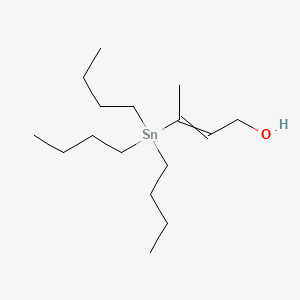
![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
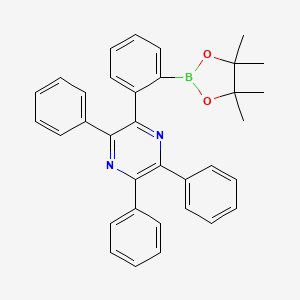
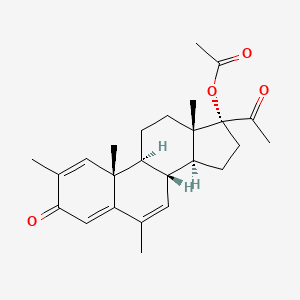

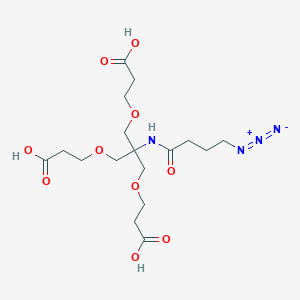
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
